Methyl 3,4-bis(trifluoromethyl)benzoate

Description

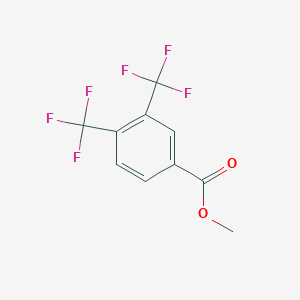

Methyl 3,4-bis(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by two trifluoromethyl (-CF₃) groups substituted at the 3- and 4-positions of the benzene ring, with a methyl ester functional group at the 1-position. This compound is classified as a specialty chemical, primarily utilized in organic synthesis and pharmaceutical research due to its strong electron-withdrawing properties and metabolic stability imparted by the trifluoromethyl groups . The trifluoromethyl groups enhance lipophilicity and resistance to enzymatic degradation, making it valuable for designing bioactive molecules or catalysts.

Properties

CAS No. |

957207-03-3 |

|---|---|

Molecular Formula |

C10H6F6O2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

methyl 3,4-bis(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H6F6O2/c1-18-8(17)5-2-3-6(9(11,12)13)7(4-5)10(14,15)16/h2-4H,1H3 |

InChI Key |

PQQHLMHNCXAMCN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-bis(trifluoromethyl)benzoate typically involves the esterification of 3,4-bis(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the purification of the product, such as distillation or recrystallization, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: 3,4-bis(trifluoromethyl)benzoic acid.

Reduction: 3,4-bis(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3,4-bis(trifluoromethyl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups make it valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Methyl 3,4-bis(trifluoromethyl)benzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups can influence the electronic properties of the benzene ring, making it more reactive towards certain types of chemical reactions. Additionally, the ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl 3,4-bis(trifluoromethyl)benzoate with structurally related benzoate esters, emphasizing substituent effects on physicochemical properties and applications:

Regiochemical Effects on Reactivity

This compound vs. Methyl 3,5-bis(trifluoromethyl)benzoate :

The 3,4-isomer exhibits asymmetric substitution, leading to steric hindrance near the ester group, which may reduce reactivity in nucleophilic acyl substitution compared to the symmetric 3,5-isomer. The 3,5-isomer’s para-substitution facilitates resonance stabilization, enhancing its utility in photoredox catalysis (e.g., polymer-tagged photocatalysts) .- This compound vs. Methyl 3-(trifluoromethyl)benzoate: The mono-trifluoromethyl analog lacks the synergistic electron-withdrawing effects of the bis-substituted compound. This results in lower acidity of the ester carbonyl group and reduced metabolic stability, limiting its use in high-performance agrochemicals (e.g., triflusulfuron methyl ester derivatives) .

Electronic and Steric Considerations

- Trifluoromethyl vs. Methoxy/Difluoro Substituents : Trifluoromethyl groups are stronger electron-withdrawing groups than methoxy (-OCH₃) or fluoro (-F) substituents. For example, Methyl 3,4-dimethoxybenzoate displays electron-donating effects, reducing its oxidative stability compared to this compound . Similarly, Methyl 3,4-difluorobenzoate has weaker inductive effects, making it less suitable for applications requiring extreme electronic modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.